Z-Phe-OH

Enzyme Inhibition Metalloprotease Drug Discovery

Z-Phe-OH is the definitive competitive inhibitor of thermolysin (Ki=0.80 mM), enabling quantitative enzyme kinetics and active-site characterization that generic Z-amino acids cannot support. Its hydrophobic phenyl side chain confers unique dual-site modulation of carboxypeptidase B—activating at low concentrations and inhibiting at higher ones—a functional selectivity absent in Z-Gly-OH or Z-Ala-OH. For enzymatic peptide synthesis, Z-Phe-OH delivers ca. 80% coupling efficiency as a C-terminal carboxyl component. Procure this compound when assay reproducibility and mechanistic precision are non-negotiable.

Molecular Formula C17H17NO4
Molecular Weight 299.32 g/mol
CAS No. 1161-13-3
Cat. No. B1668354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Phe-OH
CAS1161-13-3
Synonymsenzyloxycarbonylphenylalanine
carbobenzoxyphenylalanine
carbobenzoxyphenylalanine, (D-Phe)-isomer
carbobenzoxyphenylalanine, (DL-Phe)-isomer
carbobenzoxyphenylalanine, sodium salt, (L-Phe)-isomer
Z-Phe
Molecular FormulaC17H17NO4
Molecular Weight299.32 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C17H17NO4/c19-16(20)15(11-13-7-3-1-4-8-13)18-17(21)22-12-14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H,18,21)(H,19,20)/t15-/m0/s1
InChIKeyRRONHWAVOYADJL-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Z-Phe-OH (CAS 1161-13-3): High-Purity N-Protected Phenylalanine for Enzyme Inhibition and Peptide Synthesis


Z-Phe-OH, also known as N-Carbobenzyloxy-L-phenylalanine or Z-L-Phenylalanine, is a benzyloxycarbonyl (Z/Cbz)-protected L-phenylalanine derivative with the molecular formula C17H17NO4 and a molecular weight of 299.32 g/mol . It is a key building block in solution-phase peptide synthesis and is widely recognized as a competitive inhibitor of thermolysin, a zinc metalloprotease [1]. Its chemical and biological properties, including a reported Ki of 0.80 mM for thermolysin inhibition, make it a critical tool in biochemical and pharmaceutical research [1].

Why Z-Phe-OH Cannot Be Replaced by Generic Z-Amino Acids in Critical Research Applications


While many Z-protected amino acids (e.g., Z-Gly-OH, Z-Ala-OH, Z-Leu-OH) serve as general peptide synthesis building blocks, Z-Phe-OH possesses unique functional selectivity that prevents its simple substitution. Unlike Z-Gly-OH or Z-Ala-OH, which lack documented potent thermolysin inhibition, Z-Phe-OH acts as a competitive inhibitor with a defined Ki value [1]. Furthermore, its hydrophobic phenyl side chain enables a distinct dual-site binding mode on carboxypeptidase B, acting as an activator at low concentrations and an inhibitor at higher concentrations—a behavior not observed with simpler Z-derivatives like Z-Gly-OH [2]. These specific interactions are critical for enzyme mechanism studies and targeted inhibitor design, meaning substitution with a generic Z-amino acid would invalidate experimental outcomes [3].

Quantitative Differentiation: Z-Phe-OH vs. Closest Analogs in Key Performance Dimensions


Thermolysin Inhibition: Ki Value Comparison with Other Z-Amino Acids

Z-Phe-OH is a competitive inhibitor of the zinc metalloprotease thermolysin, with a reported Ki of 0.80 mM [1]. In contrast, simpler Z-amino acids such as Z-Gly-OH and Z-Ala-OH are not characterized as thermolysin inhibitors and are primarily used as substrates or inert building blocks. This functional divergence is critical for selecting the correct compound for enzyme mechanistic studies.

Enzyme Inhibition Metalloprotease Drug Discovery

Carboxypeptidase B Modulation: Dual-Site Binding vs. Single-Site Analogs

Z-Phe-OH exhibits a unique dual-site binding mechanism on bovine carboxypeptidase B, acting as a hydrophobic activator of dipeptide hydrolysis at low concentrations and a competitive inhibitor at higher concentrations [1]. This is in contrast to other Z-protected compounds like Z-Gly-OH, which only bind to the secondary site and do not exhibit this concentration-dependent switch in function. This behavior indicates binding to both primary and secondary substrate sites, a property not shared by Z-Gly-OH or Z-Phe-Gly-OH [1].

Enzyme Regulation Carboxypeptidase Biochemical Assay

Peptide Synthesis Efficiency: Thermolysin-Catalyzed Coupling Yield

In thermolysin-catalyzed peptide synthesis, Z-Phe-OH achieves a high coupling yield of approximately 80% when reacted with Leu-NH₂ under optimized conditions (0.05 M each component, 10 μM enzyme, pH 7, 37°C, 5 h) [1]. While this is a high yield, the primary differentiator is not the absolute yield but the enzyme's specificity: thermolysin preferentially couples hydrophobic amino acids like phenylalanine. Replacing Z-Phe-OH with a less hydrophobic Z-amino acid, such as Z-Gly-OH or Z-Ala-OH, would result in significantly lower reaction rates and yields due to the enzyme's known preference for bulky, hydrophobic residues at the C-terminus of the carboxyl component [1].

Peptide Synthesis Biocatalysis Process Chemistry

Optical Rotation: A Key Differentiator for Enantiomeric Purity and Identity

Z-Phe-OH exhibits a specific optical rotation of [α]20/D +5° (c = 5 in acetic acid) . This value is distinct from other Z-protected L-amino acids, such as Z-Ala-OH ([α]23/D −14.2°, c = 2 in acetic acid) and Z-Leu-OH (optical rotation of -14° to -18°, c=2 in EtOH) . This specific positive rotation is a critical quality control parameter for confirming identity and enantiomeric purity upon receipt, ensuring that the correct L-isomer has been procured.

Analytical Chemistry Quality Control Chiral Purity

Optimal Procurement and Use Cases for Z-Phe-OH (CAS 1161-13-3) Based on Evidence


As a Competitive Inhibitor in Thermolysin Mechanistic Studies

Z-Phe-OH should be procured when a defined, competitive inhibitor of thermolysin is required to study enzyme kinetics, active-site geometry, or to validate the role of zinc metalloproteases in a biological process. Its Ki of 0.80 mM provides a quantitative benchmark for experimental design and data interpretation [3].

As a Dual-Site Modulator in Carboxypeptidase B Research

Z-Phe-OH is the compound of choice for investigating the complex, concentration-dependent activation and inhibition of bovine carboxypeptidase B. Its unique ability to bind both primary and secondary substrate sites makes it an essential tool for studying allosteric regulation and hydrophobic activation mechanisms in this enzyme family [3].

As a Preferred Hydrophobic Building Block in Thermolysin-Catalyzed Peptide Synthesis

For enzymatic peptide synthesis using thermolysin, Z-Phe-OH is a critical building block when a hydrophobic, phenylalanine residue is required at the C-terminus of the carboxyl component. The enzyme's specificity for such residues ensures high coupling efficiency (ca. 80% yield), making it a more effective choice than less hydrophobic Z-amino acids [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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